molecular formula C13H18N4 B2576181 2-(4-Isopropylpiperazino)-3-pyridyl cyanide CAS No. 1156273-16-3

2-(4-Isopropylpiperazino)-3-pyridyl cyanide

Cat. No.: B2576181
CAS No.: 1156273-16-3
M. Wt: 230.315
InChI Key: PYSSOJCCRQRHPZ-UHFFFAOYSA-N
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Description

The compound “2-(4-Isopropylpiperazino)-3-pyridyl cyanide” appears to contain a pyridine ring, an isopropyl group, a piperazine ring, and a cyanide group . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The piperazine ring is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The isopropyl group is a type of alkyl group represented by the formula (CH3)2CH- . The cyanide group is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, for example, is a planar, aromatic ring, similar to benzene . The piperazine ring is also planar and contains two nitrogen atoms . The isopropyl group is a branched alkyl group . The cyanide group is linear, with a triple bond between the carbon and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of its functional groups. The pyridine ring, for example, can undergo electrophilic aromatic substitution . The piperazine ring can react with acids to form salts . The isopropyl group is generally unreactive, but can be oxidized under certain conditions . The cyanide group can react with a variety of electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its boiling and melting points would depend on the strength of the intermolecular forces between its molecules. Its solubility would depend on its polarity .

Scientific Research Applications

Synthesis and Antitumor Activity

2-(4-Isopropylpiperazino)-3-pyridyl cyanide is involved in the synthesis of various compounds with potential antitumor and cytotoxic activities. A study demonstrated the synthesis of pyrazolotriazines attached to an antipyrine moiety, which displayed promising in vitro anticancer activity against different cell lines, including HepG2, WI 38, VERO, and MCF-7. These compounds also showed potent antioxidant and cytotoxic activities toward Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer treatment research (Metwally, Gouda, Harmal, & Khalil, 2012).

Photophysical and Electrochemical Properties

Another field of application is in the study of photophysical and electrochemical properties of metal complexes. Research on facial and meridional tris-cyclometalated Ir(III) complexes incorporating this compound-like ligands has provided insights into their synthesis, structure, and potential for use in optoelectronic devices. These complexes exhibit varied photophysical properties, depending on their isomeric forms, making them interesting for applications in organic light-emitting diodes (OLEDs) and other photonic technologies (Tamayo et al., 2003).

Coordination Chemistry

The compound also plays a role in coordination chemistry, aiding in the synthesis of novel copper(I) cyanide complexes with unique structural dimensionalities. These complexes are formed through hydrothermal synthesis using oligopyridine ligands, demonstrating the compound's utility in developing new materials with potential applications in catalysis and material science (Chi, Cui, Xu, & Hu, 2007).

Antimicrobial Activity

Furthermore, derivatives of this compound have been explored for their antimicrobial activity. For instance, pyrazolopyridine moieties have been incorporated into heterocycles that showed significant antimicrobial properties against various pathogens, indicating the potential for the development of new antimicrobial agents (Abu-Melha, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body. If it were a catalyst, its mechanism of action might involve lowering the activation energy for a certain reaction .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and toxicity. For example, if it contains a cyanide group, it could potentially release toxic hydrogen cyanide gas under certain conditions .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-11(2)16-6-8-17(9-7-16)13-12(10-14)4-3-5-15-13/h3-5,11H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSSOJCCRQRHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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